

# Z-360: A Technical Overview of Preclinical In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Z-360**, also known as nastorazepide, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It is a 1,5-benzodiazepine derivative that has been investigated primarily for its therapeutic potential in pancreatic cancer, often in combination with standard chemotherapy, and for its analgesic properties in cancer-related pain.[1][2] This technical guide provides an in-depth summary of the key preclinical in vitro and in vivo studies that have defined the pharmacological profile and mechanism of action of **Z-360**.

#### **Core Mechanism of Action**

**Z-360** exerts its effects by competitively binding to the CCK2 receptor, thereby blocking the downstream signaling initiated by its natural ligands, gastrin and cholecystokinin (CCK).[2][3] This antagonism has been shown to inhibit tumor growth, suppress angiogenesis, and reduce cancer-induced pain through various interconnected pathways.

## **Quantitative In Vitro Data**

The following tables summarize the key quantitative data from various in vitro assays assessing the binding affinity and functional antagonism of **Z-360**.



| Parameter                    | Receptor      | Value                        | Cell<br>Line/System   | Reference |
|------------------------------|---------------|------------------------------|-----------------------|-----------|
| Ki                           | Human CCK2R   | 0.47 ± 0.03 nM               | Recombinant           | [1][2]    |
| Human CCK1R                  | 316 ± 81.2 nM | Recombinant                  | [2]                   |           |
| Selectivity<br>(CCK1R/CCK2R) | -             | ~672-fold                    | -                     | [2]       |
| IC50 (vs.<br>Gastrin-17)     | Human CCK2R   | 53 nM (95% CI:<br>28-100 nM) | MIA PaCa-<br>2/hCCK2R | [1]       |
| IC50 (vs.<br>Gastrin-34)     | Human CCK2R   | 30 nM (95% CI:<br>15-58 nM)  | MIA PaCa-<br>2/hCCK2R | [1]       |

Table 1: Receptor Binding Affinity and Functional Antagonism of **Z-360** 

## **Quantitative In Vivo Data**

In vivo studies have demonstrated the anti-tumor efficacy of **Z-360**, both as a monotherapy and in combination with gemcitabine, in various preclinical models of pancreatic and gastrointestinal cancers.



| Animal<br>Model         | Cancer<br>Type | Treatment              | Dosage &<br>Schedule                                                                                   | Key<br>Findings                                                                                                       | Reference |
|-------------------------|----------------|------------------------|--------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| MIA PaCa-2<br>Xenograft | Pancreatic     | Z-360                  | 100 mg/kg,<br>p.o., daily                                                                              | 41.7% tumor growth inhibition (p<0.01)                                                                                | [3]       |
| PANC-1<br>Xenograft     | Pancreatic     | Z-360 +<br>Gemcitabine | Z-360: 100<br>mg/kg, p.o.,<br>daily;<br>Gemcitabine:<br>50 mg/kg,<br>i.p., twice<br>weekly             | 27.1% greater tumor growth inhibition vs. Gemcitabine alone (p<0.05)                                                  | [3]       |
| PANC-1<br>Orthotopic    | Pancreatic     | Z-360 +<br>Gemcitabine | Z-360: 100<br>mg/kg, p.o.,<br>daily;<br>Gemcitabine:<br>50 mg/kg,<br>i.p., twice<br>weekly             | Significant prolongation of survival (median 57 vs. 49 days for vehicle, p<0.05)                                      | [3][4]    |
| MIA PaCa-2<br>Xenograft | Pancreatic     | Z-360                  | 100 mg/kg,<br>p.o., daily for<br>3 weeks                                                               | Significantly<br>reduced<br>tumor weight                                                                              | [2]       |
| MIA PaCa-2<br>Xenograft | Pancreatic     | Z-360 +<br>Gemcitabine | Z-360: 100<br>mg/kg, p.o.,<br>daily;<br>Gemcitabine:<br>50 mg/kg, i.v.,<br>twice weekly<br>for 3 weeks | Combination was more effective at reducing tumor weight and increasing TUNEL- positive cells than either agent alone. | [2]       |





Table 2: Summary of In Vivo Anti-Tumor Efficacy of Z-360

## **Signaling Pathways and Molecular Mechanisms**





Click to download full resolution via product page

Caption: **Z-360** Anti-Tumor Signaling Pathway.



Click to download full resolution via product page

Caption: **Z-360** Analgesic Signaling Pathway.

## Detailed Experimental Protocols In Vitro Assays

- 1. Radioligand Binding Assay
- Objective: To determine the binding affinity (Ki) of Z-360 for human CCK1 and CCK2 receptors.
- Cell Membranes: Membranes were prepared from cell lines stably expressing either the human CCK1 or CCK2 receptor.



- Radioligand: [3H]CCK-8 was used as the radiolabeled ligand.
- Assay Buffer: 50 mM HEPES (pH 7.4), 1% BSA, 5.5 mM MgCl2, and 35 μM bacitracin.
- Procedure:
  - Membrane homogenates were incubated with [3H]CCK-8 (50 pM) and varying concentrations of **Z-360** ( $10^{-13}$  to  $10^{-6}$  M) in a total volume of 300  $\mu$ L.
  - Incubation was carried out for 60 minutes at 22°C with shaking.
  - The reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) to separate bound and free radioligand.
  - Filters were washed with ice-cold washing buffer (10 mM HEPES pH 7.4, 150 mM NaCl).
  - The radioactivity retained on the filters was measured by liquid scintillation counting.
  - Non-specific binding was determined in the presence of a high concentration of unlabeled ligand.
  - IC50 values were calculated by non-linear regression, and Ki values were derived using the Cheng-Prusoff equation.[5]
- 2. Cell Proliferation (MTS) Assay
- Objective: To assess the effect of Z-360 on gastrin-induced cell proliferation.
- Cell Line: MIA PaCa-2 cells stably expressing human CCK2R (MIA PaCa-2/hCCK2R).
- Procedure:
  - Cells were seeded in 96-well plates and allowed to adhere.
  - Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) in the presence or absence of varying concentrations of **Z-360**.
  - After a specified incubation period (e.g., 72 hours), MTS reagent was added to each well.



- Plates were incubated for 1-4 hours at 37°C.
- The absorbance at 490 nm was measured using a microplate reader to determine the number of viable cells.[1]
- 3. Apoptosis (Caspase-3/7) Assay
- Objective: To measure the effect of Z-360 on gastrin-inhibited apoptosis.
- Cell Line: MIA PaCa-2/hCCK2R.
- Procedure:
  - Cells were seeded in 96-well plates.
  - Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) with or without Z-360.
  - After the treatment period, Caspase-Glo® 3/7 reagent was added to each well.
  - The plate was incubated at room temperature for 1-2 hours.
  - Luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.[1]
- 4. Cytokine (IL-1β) Measurement (ELISA)
- Objective: To quantify the effect of **Z-360** on IL-1β production.
- Sample: Tissue homogenates from the cancer-inoculated hind paw of mice.
- Procedure:
  - Tissue samples were homogenized in a lysis buffer containing protease inhibitors.
  - The homogenates were centrifuged, and the supernatants were collected.
  - $\circ$  IL-1 $\beta$  levels in the supernatants were measured using a commercially available ELISA kit according to the manufacturer's instructions.



Protein concentrations of the lysates were determined to normalize the IL-1β levels.[1]

### In Vivo Assays

- 1. Subcutaneous Xenograft Model
- Objective: To evaluate the anti-tumor efficacy of **Z-360** in a subcutaneous tumor model.
- Animal Model: Female BALB/c nude mice.
- Cell Lines: MIA PaCa-2 or PANC-1 human pancreatic adenocarcinoma cells.
- Procedure:
  - A suspension of tumor cells (e.g., 5 x 10<sup>6</sup> cells in 0.1 mL of serum-free medium) was injected subcutaneously into the flank of each mouse.
  - When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups.
  - **Z-360** was administered orally (p.o.) daily at the specified doses (e.g., 10, 30, 100 mg/kg). Gemcitabine, when used, was administered intraperitoneally (i.p.) or intravenously (i.v.).
  - Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.
  - At the end of the study, mice were euthanized, and tumors were excised and weighed.[2]
     [3]
- 2. Orthotopic Xenograft Model
- Objective: To assess the effect of **Z-360** on tumor growth and survival in a more clinically relevant orthotopic model.
- Animal Model: Female nude mice.
- Cell Line: PANC-1.
- Procedure:



- Mice were anesthetized, and a small abdominal incision was made to expose the pancreas.
- PANC-1 cells were injected into the pancreas.
- The incision was closed, and mice were allowed to recover.
- Treatment with Z-360 and/or gemcitabine was initiated as described for the subcutaneous model.
- The primary endpoint was survival, and mice were monitored daily.[3][4]
- 3. Cancer-Induced Pain Model
- Objective: To investigate the analgesic effect of Z-360.
- Animal Model: Male C3H/HeN mice.
- Procedure:
  - Colon 26-L5 carcinoma cells were inoculated into the plantar region of the hind paw.
  - Drug administration (Z-360, 100 mg/kg, p.o., daily) was initiated on day 7 after inoculation and continued until day 14.
  - Pain-related behaviors were assessed.
  - At the end of the treatment period, tissues from the inoculated paw, dorsal root ganglia, and spinal cord were collected for analysis of IL-1β, ephrin B1, and NR2B phosphorylation, respectively.[1]

#### Conclusion

The preclinical data for **Z-360** (nastorazepide) demonstrates its potential as a targeted therapeutic agent. Its high affinity and selectivity for the CCK2 receptor translate into potent inhibition of key oncogenic signaling pathways, leading to reduced tumor growth and increased apoptosis, particularly in combination with gemcitabine. Furthermore, its novel mechanism of action in alleviating cancer-induced pain by modulating the IL-1β/ephrin B1/NR2B pathway



highlights its multifaceted therapeutic profile. The detailed methodologies provided herein offer a basis for the replication and further investigation of the effects of **Z-360** in a research setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Somatic Mutations in CCK2R Alter Receptor Activity that Promote Oncogenic Phenotypes
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Z-360: A Technical Overview of Preclinical In Vitro and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260678#in-vitro-and-in-vivo-studies-of-z-360]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com